2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s conjugated system allows it to participate in electron transfer processes, influencing various biochemical pathways. Its specific molecular targets and detailed pathways are still under investigation .
Comparison with Similar Compounds
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
2-Methoxy-4-methylidenecyclohexa-2,5-dien-1-one: Shares a similar core structure but differs in the substituent groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with variations in the amino and methoxy groups.
Properties
CAS No. |
90334-56-8 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-4-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-4-3-5-13(8-11)16-10-12-6-7-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
InChI Key |
OAOQVQVTDQPVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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